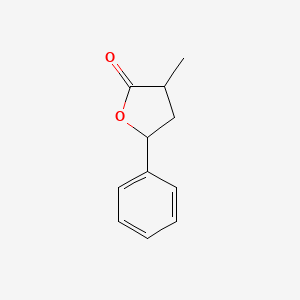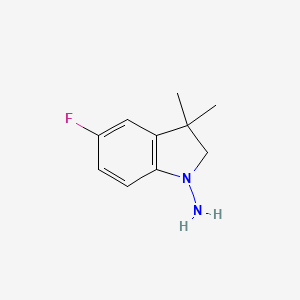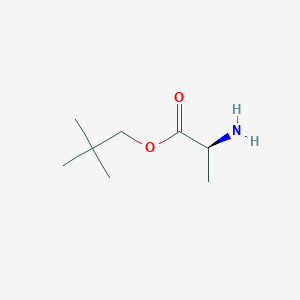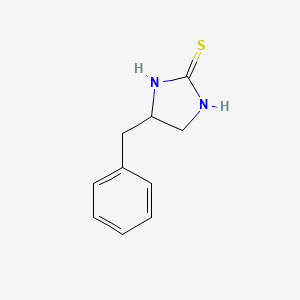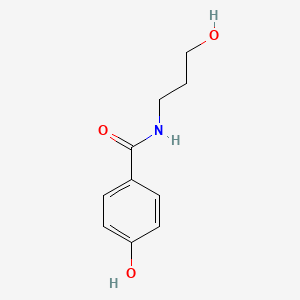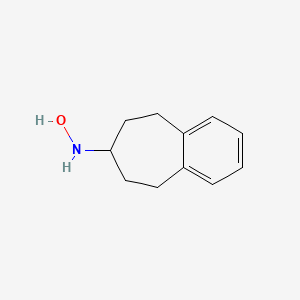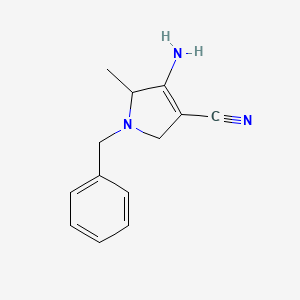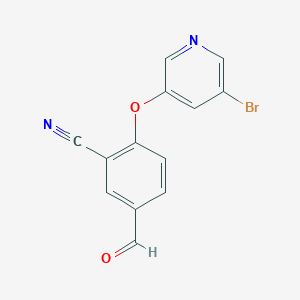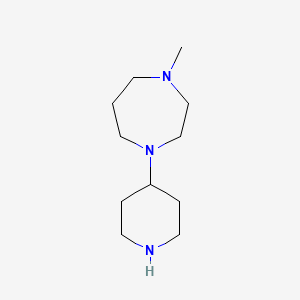
3-(3-Chlorophenylhydrazono)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenylhydrazono)pentane-2,4-dione is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further connected to a pentane-2,4-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione typically involves the reaction of 3-chlorobenzenediazonium chloride with acetylacetone. The reaction proceeds as follows:
Formation of 3-chlorobenzenediazonium chloride: This is achieved by treating 3-chloroaniline with sodium nitrite and hydrochloric acid at low temperatures.
Reaction with acetylacetone: The 3-chlorobenzenediazonium chloride is then reacted with acetylacetone in the presence of a base, such as sodium acetate, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Chlorophenylhydrazono)pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: The hydrazono group can react with carbonyl compounds to form hydrazones.
Complexation Reactions: The compound can form complexes with metal ions, acting as a bidentate ligand through the hydrazono nitrogen and one keto oxygen.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Condensation Reactions: Carbonyl compounds like aldehydes and ketones are commonly used, often in the presence of an acid or base catalyst.
Complexation Reactions: Metal salts such as palladium(II) chloride, platinum(IV) chloride, and cerium(IV) chloride are used in the presence of solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Condensation Reactions: Hydrazones and related derivatives are formed.
Complexation Reactions: Metal complexes with distinct coordination geometries are produced.
科学的研究の応用
作用機序
The mechanism of action of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:
Molecular Targets: The compound targets enzymes and proteins by binding to their active sites or metal cofactors.
Pathways Involved: The formation of metal complexes can disrupt cellular processes, leading to antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 3-[(3-Bromophenyl)hydrazono]pentane-2,4-dione
- 3-[(3-Methylphenyl)hydrazono]pentane-2,4-dione
- 3-[(3-Nitrophenyl)hydrazono]pentane-2,4-dione
Uniqueness
3-(3-Chlorophenylhydrazono)pentane-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity .
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-4-9(12)6-10/h3-6,15H,1-2H3 |
InChIキー |
MBBAVCNCYGLIEO-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)C)N=NC1=CC(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


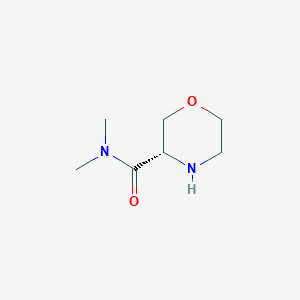
![Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8475705.png)
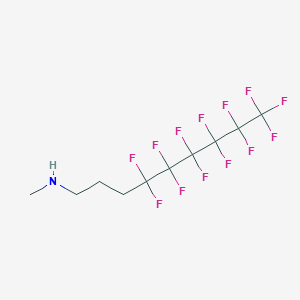
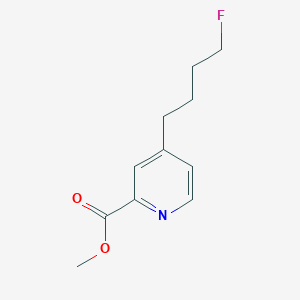
![4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8475719.png)
